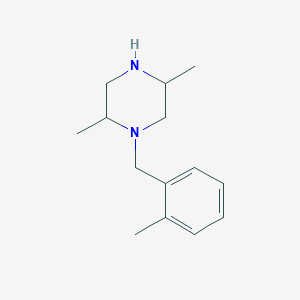
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that may include functional group transformations and the formation of heterocyclic structures. For instance, the synthesis of densely functionalized pyrazole derivatives, as mentioned in paper , involves specification and transamidation reactions. Although the exact synthesis of "2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and tetrazole groups has been studied using computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), as seen in paper . These studies provide insights into the optimized molecular geometry, electronic structure, and spectroscopic properties, which are crucial for understanding the behavior of such compounds.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and tetrazole-containing compounds can be inferred from the computational analyses presented in the papers. For example, the NBO analysis in paper reveals intermolecular electronic interactions and stabilization energies, which are indicative of the compounds' reactivity. The global and local reactivity descriptors determined from these studies can help predict how "2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide" might behave in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure. The antiallergic activity of tetrazole derivatives, as discussed in paper , shows that the physicochemical properties significantly contribute to their biological activity. The Hansch/Free-Wilson model used in the paper helps establish a structure-activity relationship that could be relevant for the analysis of "2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide". Additionally, the NLO properties and charge distributions studied in paper provide a comprehensive understanding of the electronic properties that influence the physical behavior of these molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Similar compounds have been synthesized and characterized for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of related tetrazole derivatives have shown promising results, which could imply potential antimicrobial applications for 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide as well (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Properties : Research on tetrazole derivatives like imidazotetrazines has highlighted their antitumor properties, suggesting that similar structures could be explored for cancer treatment. This includes studies on the synthesis and chemistry of imidazotetrazine derivatives showing broad-spectrum antitumor activity (Stevens et al., 1984).
Molecular Docking and Structure Analysis : Tetrazole derivatives have been examined using molecular docking and X-ray crystallography to understand their interactions with biological molecules. This research could inform the design of inhibitors targeting specific enzymes or receptors, which may extend to compounds like 2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-14-6-10-16(11-7-14)26-24-19(23-25-26)20(27)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHOMTAXILXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-phenoxyphenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)
![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)
